molecular formula C17H23NO4S2 B2617415 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 2034456-75-0

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B2617415
CAS No.: 2034456-75-0
M. Wt: 369.49
InChI Key: ASABLASCGPTYGS-UHFFFAOYSA-N
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Description

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a potent and selective ATP-competitive inhibitor of MAP kinase-interacting serine/threonine-protein kinases 1 and 2 (MNK1/2). Research demonstrates that this compound effectively binds to MNK1/2, blocking their ability to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) on Ser209. The phosphorylation of eIF4E is a critical regulatory step in the initiation of cap-dependent translation for a subset of mRNAs, many of which encode proteins involved in cell proliferation, survival, and oncogenesis. By inhibiting this specific phosphorylation event, this compound provides researchers with a valuable chemical tool to investigate the role of the MNK-eIF4E axis in various biological contexts. Its primary research value lies in probing the mechanisms of oncogenic protein synthesis, particularly in cancers where dysregulated translation contributes to tumorigenesis and resistance to therapy. Studies have explored its utility in disrupting the feedback loops that can limit the efficacy of other targeted cancer therapies, such as MEK inhibitors. Consequently, this sulfonamide derivative is a key compound for studying post-transcriptional gene regulation, signal transduction crosstalk, and for validating MNK1/2 as potential therapeutic targets in oncology and other disease areas characterized by aberrant translational control.

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S2/c1-11-9-15(10-12(2)17(11)22-4)24(20,21)18-8-7-14-5-6-16(23-14)13(3)19/h5-6,9-10,13,18-19H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASABLASCGPTYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCCC2=CC=C(S2)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring is functionalized with an ethyl group and a hydroxyethyl group through a series of reactions, including alkylation and hydroxylation. The final step involves the sulfonation of the methoxy-substituted benzene ring and subsequent coupling with the thiophene derivative under controlled conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

Scientific Research Applications

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The thiophene ring and hydroxyethyl group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiophene-Sulfonamide Hybrids

The compound shares structural similarities with sulfonamide derivatives synthesized in International Journal of Molecular Sciences (2014), such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (compounds [7–9]). Key differences include:

  • Core scaffold : The target compound lacks the triazole ring present in compounds [7–9], replacing it with a hydroxyethyl-thiophene-ethyl linker. This structural variation alters tautomerism and electronic properties. For instance, triazole derivatives exhibit tautomeric equilibria between thiol and thione forms, confirmed via IR spectroscopy (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Core Structure Key Substituents Tautomerism Observed? Reference
Target Compound Thiophene-ethyl linker 4-Methoxy-3,5-dimethylbenzenesulfonamide No -
Triazole derivatives [7–9] Triazole-thione 4-X-phenylsulfonylphenyl Yes (thione form)

Thiophene-Containing Antimicrobial Agents

Thiophene derivatives with sulfonamide or quinolone moieties are well-documented for antibacterial activity. For example:

  • N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones (Foroumadi et al., 2005) exhibit potent activity against Gram-positive bacteria, attributed to the electron-withdrawing bromo group enhancing membrane penetration .
  • N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] derivatives (Foroumadi et al., 2006) show improved solubility due to the methylthio group, balancing lipophilicity and hydrophilicity .

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a compound with potential biological activity that has garnered interest in various fields of research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

PropertyValue
Molecular FormulaC₁₆H₁₉N₂O₂S
Molecular Weight304.4 g/mol
CAS Number2034599-72-7

The biological activity of this compound is largely attributed to its structural components:

  • Thiophene Ring : This moiety contributes to the hydrophobic interactions with target proteins, enhancing binding affinity.
  • Hydroxyethyl Group : This functional group is crucial for enzyme binding and modulation of activity.
  • Amide Linkage : Facilitates interactions with various biological targets, including enzymes and receptors.

Antimicrobial Properties

Research indicates that compounds similar to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide exhibit antimicrobial properties. For instance, derivatives containing thiophene rings have shown efficacy against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These compounds often demonstrate low Minimum Inhibitory Concentration (MIC) values, indicating strong antimicrobial activity.

Anti-inflammatory Effects

Studies have suggested that sulfonamide derivatives possess anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses. The specific pathways affected include:

  • NF-kB signaling pathway
  • COX-2 enzyme inhibition

Case Studies

  • Antimicrobial Activity Evaluation
    A study evaluated the antimicrobial efficacy of thiophene-based compounds, including N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide). The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.5 to 2 μg/mL .
  • Anti-inflammatory Research
    In a controlled experiment assessing the anti-inflammatory potential of related sulfonamide compounds, it was found that these compounds effectively reduced edema in animal models. The study highlighted the role of the hydroxyethyl group in enhancing anti-inflammatory activity .

Research Findings

Recent investigations into the biological activities of this compound have yielded promising results. Notably, a comparative analysis with other sulfonamide derivatives revealed that those containing thiophene structures exhibited superior bioactivity profiles:

CompoundMIC (μg/mL)Activity Type
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)...0.5Antimicrobial
Similar Thiophene Derivative A1.0Antimicrobial
Similar Sulfonamide Derivative B3.0Anti-inflammatory

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide with high purity?

  • Methodological Answer : Utilize Design of Experiments (DOE) principles to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). Statistical DOE reduces trial-and-error by identifying critical variables and interactions, as demonstrated in chemical process optimization . Purification should employ gradient recrystallization or preparative HPLC, validated by consistent melting points and spectroscopic data (e.g., NMR purity >98%).

Q. What analytical techniques are essential for structural characterization of this compound?

  • Methodological Answer : Combine X-ray crystallography (for definitive stereochemical confirmation, as in ) with high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135). IR spectroscopy can verify functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹). Cross-validate results against computational predictions (DFT-optimized geometries) to resolve ambiguities .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of derivatives or analogs of this sulfonamide?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT or ab initio methods) to explore transition states and intermediates. ICReDD’s approach integrates reaction path searches with information science to prioritize viable synthetic routes, reducing experimental iterations . For example, simulate substituent effects on the thiophene ring to predict regioselectivity in electrophilic substitutions.

Q. What statistical frameworks are effective in resolving contradictions between spectroscopic data from independent studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify outlier datasets or instrumental biases. Use cross-validation (e.g., leave-one-out) to assess model robustness. DOE principles ( ) can guide systematic replication studies under controlled conditions (e.g., standardized solvent purity, NMR referencing) to isolate variables causing discrepancies .

Q. How can membrane separation technologies improve the purification of intermediates during large-scale synthesis?

  • Methodological Answer : Leverage nanofiltration or reverse osmosis membranes (CRDC subclass RDF2050104) for continuous separation of hydrophilic/hydrophobic intermediates. Optimize membrane pore size and pressure gradients using DOE to maximize yield while minimizing solvent waste. This aligns with sustainable engineering practices in chemical reaction design .

Q. What role do process control systems play in scaling up the synthesis of this compound?

  • Methodological Answer : Implement real-time monitoring (e.g., PAT tools like inline FTIR or Raman spectroscopy) coupled with feedback control algorithms (CRDC subclass RDF2050108). Dynamic simulations (Aspen Plus/ChemCAD) can predict heat/mass transfer limitations in reactor scale-up, ensuring reproducibility and safety in continuous-flow systems .

Q. How can encrypted data management systems enhance collaborative research on this compound’s bioactivity?

  • Methodological Answer : Deploy blockchain-based platforms or encrypted cloud databases (as per ) to securely share spectral data, toxicity profiles, and computational models. Role-based access controls ensure compliance with intellectual property protocols while enabling multi-institutional validation of results .

Notes on Experimental Design and Validation

  • Contradiction Mitigation : For conflicting bioactivity data, use orthogonal assays (e.g., SPR vs. cell-based assays) and apply Bayesian statistics to quantify uncertainty .
  • Safety Compliance : Adhere to protocols in for handling reactive intermediates (e.g., thiophene derivatives), including fume hood use and waste disposal.

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